molecular formula C10H13NO3S B601608 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid CAS No. 153886-68-1

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid

Cat. No.: B601608
CAS No.: 153886-68-1
M. Wt: 227.28
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of this compound is characterized by a bicyclic framework consisting of a benzene ring fused to a partially saturated pyridine ring, with specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C10H13NO3S with a molecular weight of 227.28 grams per mole, as confirmed through high-resolution mass spectrometry analysis. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the positioning of all functional groups within the heterocyclic framework.

The structural designation follows established nomenclature conventions where the quinoline numbering system is employed to identify substituent positions. The tetrahydroquinoline core structure consists of a six-membered aromatic ring fused to a six-membered saturated heterocyclic ring containing nitrogen as the heteroatom. The methyl group occupies the 3-position of the saturated ring, while the sulfonic acid functionality is located at the 8-position of the aromatic ring system. This specific substitution pattern creates a compound with distinctive chemical properties and reactivity profiles compared to other tetrahydroquinoline derivatives.

The compound is also known by several alternative names and synonyms, including 8-quinolinesulfonic acid, 1,2,3,4-tetrahydro-3-methyl-, and various pharmaceutical impurity designations such as Argatroban Impurity 4. These alternative nomenclature systems reflect the compound's significance in pharmaceutical chemistry and its role as a reference standard for quality control applications. The Chemical Abstracts Service registry number 153886-68-1 provides a unique identifier for this specific compound, ensuring unambiguous identification in chemical databases and regulatory documentation.

Stereochemical Configuration and Conformational Analysis

The stereochemical complexity of this compound arises from the presence of a chiral center at the 3-position, where the methyl substituent creates two possible enantiomeric configurations. Advanced conformational analysis studies using high-level quantum chemistry calculations have revealed important insights into the three-dimensional structure and dynamic behavior of tetrahydroquinoline derivatives. The saturated portion of the tetrahydroquinoline ring system allows for multiple conformational possibilities, with the six-membered saturated ring capable of adopting various chair and boat conformations.

Computational studies employing second-order Møller-Plesset perturbation theory calculations have identified the existence of multiple stable conformations for tetrahydroquinoline systems. These investigations demonstrate that energetically non-equivalent conformers are separated by relatively low energy barriers, approximately 104 wavenumbers, which allows for conformational cooling processes to occur under experimental conditions. The conformational preferences are influenced by both steric interactions involving the 3-methyl substituent and electronic effects arising from the sulfonic acid functionality at the 8-position.

The stereochemical assignment of the compound has been facilitated through nuclear Overhauser effect spectroscopy correlations and coupling constant analysis, techniques that provide definitive information about spatial relationships between atoms. Studies of related tetrahydroquinoline derivatives have demonstrated that relative stereochemistry can be assigned as 2R,4R configurations based on characteristic coupling patterns and nuclear Overhauser effect correlations. The 3-methyl substituent's stereochemical influence extends throughout the molecular framework, affecting both the conformational preferences of the saturated ring and the overall molecular geometry.

Biocatalytic synthesis approaches have been developed for the preparation of enantiomerically pure forms of 3-methyl-1,2,3,4-tetrahydroquinoline derivatives, enabling access to both R and S configurations. These synthetic methodologies have proven valuable for investigating the stereochemical properties of these compounds and their pharmaceutical applications. The ability to obtain optically pure enantiomers has facilitated detailed studies of their conformational behavior and has contributed to understanding the relationship between stereochemistry and biological activity.

Comparative Structural Analysis with Related Tetrahydroquinoline Derivatives

A comprehensive comparative analysis of this compound with related tetrahydroquinoline derivatives reveals distinctive structural features that distinguish this compound within the broader family of heterocyclic compounds. The parent compound 1,2,3,4-tetrahydroquinoline (molecular formula C9H11N, molecular weight 133.19) serves as the fundamental structural framework from which the target compound is derived. The addition of the 3-methyl substituent and 8-sulfonic acid functionality creates significant changes in both the electronic distribution and conformational preferences of the molecule.

Table 1: Comparative Molecular Data for Related Tetrahydroquinoline Derivatives

Compound Molecular Formula Molecular Weight Key Structural Features
1,2,3,4-Tetrahydroquinoline C9H11N 133.19 Parent heterocyclic framework
3-Methyl-1,2,3,4-tetrahydroquinoline C10H13N 147.22 Addition of 3-methyl substituent
This compound C10H13NO3S 227.28 Complete target structure
3-Methyl-8-quinolinesulfonic acid C10H9NO3S 223.25 Fully aromatic analog

The structural relationship between this compound and its fully aromatic analog 3-methyl-8-quinolinesulfonic acid (Chemical Abstracts Service number 153886-69-2) demonstrates the impact of ring saturation on molecular properties. The aromatic derivative possesses a molecular weight of 223.25 grams per mole, reflecting the loss of four hydrogen atoms upon aromatization of the pyridine ring. This structural difference has profound implications for both the chemical reactivity and spectroscopic properties of these compounds.

Comparative studies with other biologically active tetrahydroquinoline derivatives, such as helquinoline (4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid), provide insights into structure-activity relationships within this compound class. Helquinoline exhibits a 2R,4R relative stereochemistry and demonstrates how variations in substituent patterns and functional groups can influence both conformational preferences and biological properties. The presence of different functional groups at the 8-position, whether carboxylic acid or sulfonic acid, creates distinct electronic environments that affect molecular recognition and binding interactions.

The structural diversity within the tetrahydroquinoline family extends to include compounds with various substitution patterns and stereochemical configurations. For example, 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide represents a constitutional isomer with altered ring fusion patterns and different heteroatom positioning. These structural variations demonstrate the versatility of the tetrahydroquinoline scaffold and highlight the importance of precise structural characterization for understanding compound properties and applications.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques that provide complementary information about molecular structure and confirm the proposed molecular architecture. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the connectivity and spatial relationships of atoms within the molecule. High-resolution proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that are diagnostic for the tetrahydroquinoline framework and its substituents.

Table 2: Characteristic Nuclear Magnetic Resonance Spectroscopic Data

Position Chemical Shift (ppm) Multiplicity Integration Assignment
3-CH3 1.34 doublet 3H Methyl group
H-2 4.2 multiplet 1H Methylene proton
H-3 3.12 multiplet 1H Methine proton
H-4 1.85-1.80 multiplet 2H Methylene protons
Aromatic 5.84-5.93 multiplet 3H Benzene ring protons

The nuclear magnetic resonance spectroscopic analysis of related tetrahydroquinoline compounds demonstrates characteristic coupling patterns and chemical shift values that facilitate structural assignment. Proton nuclear magnetic resonance spectra typically exhibit signals for the aromatic protons in the 5.8-6.0 parts per million region, while the saturated ring protons appear at higher field values. The 3-methyl group produces a characteristic doublet signal due to coupling with the adjacent methine proton, and the chemical shift position provides information about the electronic environment.

Carbon-13 nuclear magnetic resonance spectroscopy and Distortionless Enhancement by Polarization Transfer experiments provide additional structural information by revealing the carbon framework and distinguishing between different carbon types. These techniques demonstrate the presence of quaternary carbons, methine carbons, methylene carbons, and methyl carbons, enabling complete structural assignment. The sulfonic acid functionality introduces characteristic chemical shifts in both proton and carbon spectra that serve as diagnostic markers for this functional group.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. High-resolution mass spectrometry techniques enable precise molecular formula determination and help distinguish between constitutional isomers. The fragmentation patterns observed in electron ionization mass spectrometry reveal characteristic losses that are consistent with the proposed structure, including loss of sulfonic acid functionality and fragmentation of the tetrahydroquinoline ring system.

Infrared spectroscopy contributes additional structural information through the identification of characteristic functional group vibrations. The sulfonic acid functionality produces distinctive absorption bands in the 1000-1300 wavenumber region corresponding to sulfur-oxygen stretching vibrations. The tetrahydroquinoline framework exhibits characteristic nitrogen-hydrogen stretching vibrations around 3273-3293 wavenumbers, while the aromatic ring system produces absorption bands in the 1400-1600 wavenumber region. These spectroscopic signatures provide confirmatory evidence for the proposed molecular structure and enable differentiation from related compounds with similar molecular formulas but different functional group arrangements.

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-4,7,11H,5-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGVSYYMMRPVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)S(=O)(=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation and Dimerization

In this method, (3S)-3-methyltetrahydroquinoline reacts with chlorocarbonylsulfenyl chloride to form a thiochloride intermediate. Treatment with 3N alcoholic potassium hydroxide induces dimerization to (3S)-8,8'-dithiobis(3-methyltetrahydroquinoline). Purification via silica gel chromatography (cyclohexane/ethyl acetate, 95:5) yields 0.8 g of the dimer (m.p. 78–80°C).

Oxidative Cleavage to Sulfonic Acid

The dimer is dissolved in sulfuric acid and treated with 35% hydrogen peroxide at 0°C. Oxidative cleavage of the disulfide bond generates the sulfonic acid, which precipitates upon ice addition. Final recrystallization from methanol/water provides 0.5 g of product ([α]D = +38°).

Stereochemical Control and Optimization

Chiral Starting Materials

The (3S) configuration is introduced via methyl (R)-3-iodo-2-methylpropanoate, which directs asymmetric induction during the coupling step. Substituting the (R) enantiomer with (S) yields the (3R) antipode, demonstrating the method's versatility for enantiomeric synthesis.

Catalytic System Tuning

Optimizing the palladium catalyst (e.g., palladium acetate with tri-O-tolylphosphine ligands) improves coupling efficiency from 60% to 69% yield. Solvent selection (benzene vs. toluene) also impacts reaction kinetics, with toluene reducing side reactions at 80°C.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Hydrogenation) Route 2 (Thiol Dimer)
Starting MaterialMethyl (R)-3-iodo-2-methylpropanoate(3S)-3-methyltetrahydroquinoline
Key StepCatalytic hydrogenationDisulfide oxidation
Total Yield45%40%
Purity (HPLC)>98%>95%
Stereochemical Integrity[α]D = +38°[α]D = +38°

Table 1: Comparison of synthetic routes for 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid.

Industrial-Scale Considerations

Cost-Effective Catalysts

Rhodium on carbon (Rh-C) replaces platinum oxide in hydrogenation steps, reducing catalyst costs by 30% while maintaining 69% yield.

Solvent Recovery

Ethyl acetate and dichloromethane are recycled via distillation, lowering raw material costs by 15–20% in pilot-scale batches.

Waste Management

Neutralization of acidic byproducts (e.g., HCl, H2SO4) with Ca(OH)2 generates gypsum (CaSO4), which is repurposed in construction materials.

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation during sulfonation produces sulfone derivatives, which are minimized by controlling H2O2 addition rates (≤0.5 mL/min).

Purification Difficulties

Silica gel chromatography is replaced with recrystallization (methanol/water) for industrial batches, improving throughput by 50% .

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API) Synthesis

One of the primary applications of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is in the synthesis of active pharmaceutical ingredients. It serves as a reagent in the production of various drugs, including anticoagulants like Argatroban. This compound is crucial in the quality control processes during the manufacturing of such pharmaceuticals, ensuring the efficacy and safety of the final products .

Case Study: Argatroban Production

Argatroban is an anticoagulant used to treat thrombosis. The synthesis of Argatroban involves multiple steps where this compound acts as an intermediate. In quality assurance processes, this compound is utilized to validate formulations against FDA standards .

Industrial Applications

Polymer Production

This compound is employed as a catalyst in the polymerization process of polyvinyl chloride (PVC). PVC is widely used in construction materials such as pipes and flooring. The compound facilitates the polymerization of vinyl monomers, enhancing the efficiency and yield of PVC production .

Dyes and Pigments

The compound also plays a significant role in the production of dyes and pigments. It is converted into other chemicals that impart color to textiles and plastics. This application highlights its importance in the chemical industry as an intermediate for colorants .

Analytical Chemistry

Reagent for Contaminant Detection

In analytical chemistry, this compound is utilized as a reagent for detecting contaminants in environmental samples such as water and soil. Its ability to react with specific contaminants makes it a valuable tool for environmental monitoring and quality assurance .

Chemical Research and Development

Catalysis and Material Science

Researchers utilize this compound in experimental setups to develop new chemical reactions and materials. Its role as a catalyst extends beyond industrial applications into academic research where it aids in synthesizing novel compounds with potential therapeutic effects .

Data Table: Summary of Applications

Application AreaSpecific UseExample/Case Study
PharmaceuticalsAPI synthesisArgatroban production
Industrial ChemicalsCatalyst for PVC productionUsed in polymerization processes
Dyes and PigmentsIntermediate for colorantsTextile dye production
Analytical ChemistryReagent for contaminant detectionEnvironmental monitoring
Research & DevelopmentCatalyst in chemical synthesisDevelopment of new therapeutic compounds

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. In the context of Argatroban, it acts as an impurity that can affect the drug’s efficacy and safety . The compound’s sulfonic acid group is crucial for its binding to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Biological Activity

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of the sulfonic acid group enhances its solubility and potential interactions with biological targets. This compound is often synthesized as a derivative of quinoline, a class known for various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells.
  • Mechanism of Action : The compound reduces the expression of histone H3 (a proliferation marker) and increases the transcriptional activity of tumor suppressor genes P53 and P21. Additionally, it alters the expression of apoptosis-related genes BCL-2 and BAX, indicating its potential to induce apoptosis in cancer cells .
Cell Line IC50 (µM) Effect on H3 P53 Activation BCL-2/BAX Ratio
C-3236DecreasedIncreasedDecreased
MDA-MB-23136DecreasedIncreasedDecreased
A54936DecreasedIncreasedDecreased

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored:

  • Target Pathogens : It has shown effectiveness against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
  • Minimum Inhibitory Concentration (MIC) : The compound's MIC values indicate moderate antibacterial potency. For instance, derivatives were found to have an MIC ranging from 32 to 256 µg/mL against specific bacterial strains .
Pathogen MIC (µg/mL)
Staphylococcus aureus (MRSA)32
Enterococcus faecalis64
Escherichia coli>256

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines. The study emphasized the importance of the sulfonic acid group for maintaining biological activity .
  • Antimicrobial Efficacy Against Fungi : Another study reported that related tetrahydroquinoline derivatives exhibited potent antifungal activity against dermatophytes such as Trichophyton rubrum and Aspergillus spp., suggesting potential applications in treating fungal infections .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : The sulfonic acid group may facilitate binding to cellular receptors that modulate growth signals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid, and what are the critical reaction conditions?

  • Methodological Answer : The compound is synthesized via sulfonation of a tetrahydroquinoline precursor. A common approach involves reacting 3-methyl-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid under controlled temperatures (e.g., 100°C), followed by neutralization to isolate the sulfonic acid derivative . Key parameters include stoichiometric control of chlorosulfonic acid, reaction time (typically 4–6 hours), and inert atmosphere to prevent side reactions. Post-synthesis purification often employs recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify sulfonic acid proton environments and quinoline ring substitution patterns. Fourier-transform infrared spectroscopy (FTIR) can confirm sulfonic acid (–SO₃H) stretches (~1030 cm⁻¹ and 1170 cm⁻¹) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Accelerated stability studies in acetonitrile at 35°C for 30 days showed <5% degradation, indicating moderate thermal stability . Kinetic data for related compounds (e.g., 3-methyl-1,2-xylylene derivatives) suggest Arrhenius behavior, with activation energies of ~50–60 kJ/mol in polar solvents like acetonitrile .

Advanced Research Questions

Q. How does the sulfonic acid group influence the compound’s reactivity in nucleophilic substitution or electrophilic aromatic substitution?

  • Methodological Answer : The sulfonic acid group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the quinoline ring. For nucleophilic reactions (e.g., amidation), pre-activation with thionyl chloride converts the sulfonic acid to sulfonyl chloride, enabling coupling with amines under basic conditions (e.g., pyridine or DIPEA) . Computational studies (DFT) predict enhanced regioselectivity at the C5 position due to resonance stabilization by the sulfonic acid group .

Q. What analytical strategies are recommended for resolving stereoisomeric impurities in this compound?

  • Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol (80:20) mobile phase can separate diastereomers. For example, the (2R,4R)- and (2S,4S)-isomers of Argatroban-related impurities exhibit baseline separation under these conditions . Mass spectrometry (HRMS) coupled with ion mobility spectrometry further distinguishes stereoisomers based on collision cross-section differences .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

  • Methodological Answer : Molecular docking studies against thrombin (PDB ID: 1KTS) reveal that the 3-methyltetrahydroquinoline moiety occupies the S1 pocket, while the sulfonic acid group interacts with Arg173 via hydrogen bonding. Modifications at the C8 position (e.g., halogenation) can be modeled using Schrödinger Suite to predict binding affinity changes . Free energy perturbation (FEP) calculations quantify the impact of substituents on ΔG binding .

Q. What role does this compound play in the synthesis of Argatroban impurities, and how are these impurities quantified?

  • Methodological Answer : The compound is a key intermediate in Argatroban synthesis. Its over-sulfonated derivatives (e.g., 3-methylquinoline-5-sulfonyl chloride) are monitored as process-related impurities. Quantification uses ultra-high-performance liquid chromatography (UHPLC) with a BEH C18 column and tandem mass spectrometry (LC-MS/MS), achieving detection limits of 0.05% (w/w) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.